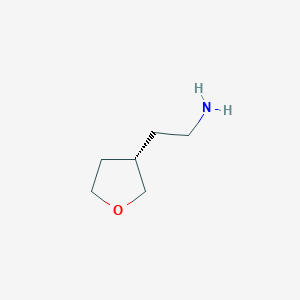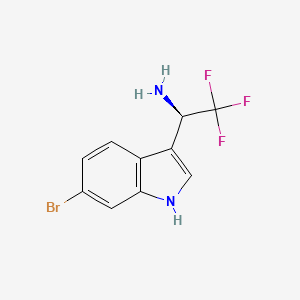
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared through a series of reactions, including halogenation and thiolation.
Final assembly: The final step involves the coupling of the chloromethylated phenyl ring with a suitable chloroalkane under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of reactive groups like chloromethyl and methylthio allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the methylthio group.
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group in a different position.
Uniqueness
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H12Cl2OS |
|---|---|
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
1-chloro-1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
ILYURBMHSIVKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















